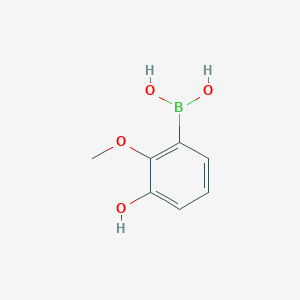
3-Hydroxy-2-methoxyphenylboronic acid
Overview
Description
3-Hydroxy-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H9BO4 and a molecular weight of 167.96 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-2-methoxyphenylboronic acid is1S/C7H9BO4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9-11H,1H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Boronic acids, including 3-Hydroxy-2-methoxyphenylboronic acid, are often used in Suzuki-Miyaura coupling reactions . This type of reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .Scientific Research Applications
Crystal Engineering and Supramolecular Chemistry
Phenylboronic acids with alkoxy substituents, including methoxy groups, have been studied for their potential in crystal engineering. The ability of these compounds to form monomeric structures via intramolecular hydrogen bonds makes them attractive building blocks for designing novel materials. Their varied interactions in crystal lattices offer insights into the design of supramolecular assemblies with specific properties (Cyrański et al., 2012). Additionally, boronic acids form supramolecular assemblies with heteroatoms through hydrogen bonding, indicating their utility in constructing complex molecular architectures (Pedireddi & Seethalekshmi, 2004).
Organic Synthesis and Catalysis
Boronic acids are pivotal in organic synthesis, particularly in the Suzuki coupling reaction, a widely used method for forming carbon-carbon bonds. The synthesis and structural analysis of boronic acid derivatives, including those with methoxy groups, provide valuable insights into their reactivity and potential applications in catalysis and organic synthesis. These studies contribute to the development of new synthetic methodologies for constructing complex organic molecules (Ueda et al., 2016).
Photophysical Properties and Materials Science
The study of phenylboronic acid derivatives reveals their significant photophysical properties, making them candidates for applications in materials science, such as organic semiconductors and fluorescent materials. Understanding the absorption, excitation spectra, and fluorescence quantum yields of these compounds can lead to the development of new materials for electronic and optoelectronic devices (Briseño-Ortega et al., 2018).
Bioconjugation and Biomedical Research
Boronic acids, including 3-Hydroxy-2-methoxyphenylboronic acid, have potential applications in bioconjugation and the development of diagnostic and therapeutic agents. Their ability to form stable complexes with biomolecules under physiological conditions opens avenues for creating targeted drug delivery systems, biosensors, and other biomedical tools (Dilek et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 3-Hydroxy-2-methoxyphenylboronic acid interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Hydroxy-2-methoxyphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, and the compound plays a crucial role in this process through its interaction with palladium .
Result of Action
The result of the action of 3-Hydroxy-2-methoxyphenylboronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various compounds .
Action Environment
The action of 3-Hydroxy-2-methoxyphenylboronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which the compound plays a key role, benefits from exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound itself is relatively stable, readily prepared, and generally environmentally benign .
Safety and Hazards
properties
IUPAC Name |
(3-hydroxy-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEICWKIRFAADSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methoxyphenylboronic acid | |
CAS RN |
2121512-62-5 | |
| Record name | (3-hydroxy-2-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)

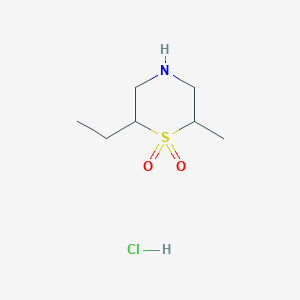


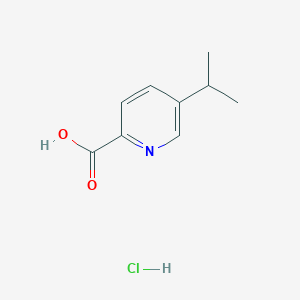
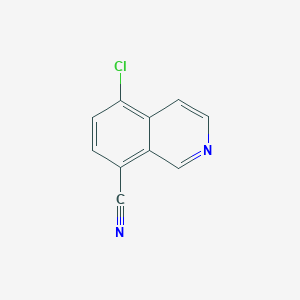
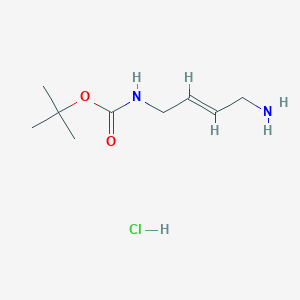

![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)

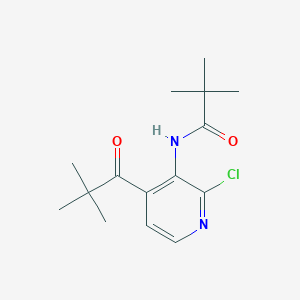
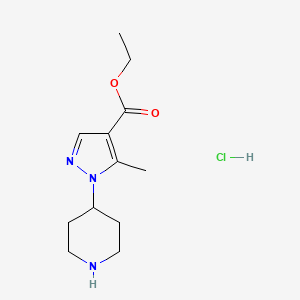
![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)